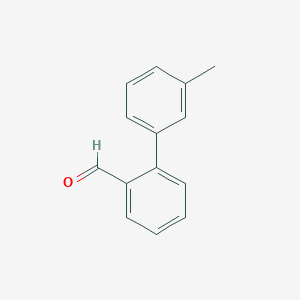

2-(3-Methylphenyl)benzaldehyde

説明

2-(3-Methylphenyl)benzaldehyde is a benzaldehyde derivative featuring a benzene ring substituted with a 3-methylphenyl group at the ortho position (relative to the aldehyde functional group). The methyl group on the phenyl ring may enhance lipophilicity and influence electronic properties, altering reactivity compared to simpler benzaldehydes.

特性

IUPAC Name |

2-(3-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-5-4-7-12(9-11)14-8-3-2-6-13(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYFSYHNGKILGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362632 | |

| Record name | 2-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216443-17-3 | |

| Record name | 2-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbiphenyl with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of 2-(3-Methylphenyl)benzaldehyde often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

化学反応の分析

Types of Reactions: 2-(3-Methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the aldehyde group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 3-Methylbenzoic acid.

Reduction: 2-(3-Methylphenyl)methanol.

Substitution: Various substituted benzaldehydes depending on the reagents used.

科学的研究の応用

2-(3-Methylphenyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

Industry: It is used in the manufacture of fragrances, dyes, and polymers.

作用機序

The mechanism of action of 2-(3-Methylphenyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Substitution Patterns and Electronic Effects

- 3-Methylbenzaldehyde: A monosubstituted benzaldehyde with a methyl group at the meta position. Its simpler structure results in lower molecular weight and higher volatility compared to 2-(3-Methylphenyl)benzaldehyde. The electron-donating methyl group moderately activates the aromatic ring toward electrophilic substitution .

- 4-Ethylbenzaldehyde: Substituted with an ethyl group at the para position, this compound exhibits increased steric bulk and lipophilicity.

- Natural Benzaldehyde Derivatives (e.g., Flavoglaucin): These fungal metabolites feature prenyl chains and hydroxyl groups, enabling antioxidant and antimicrobial activities. For example, flavoglaucin (2,5-dihydroxybenzaldehyde with prenyl substituents) shows bioactivity due to its phenolic hydroxyl groups, a feature absent in 2-(3-Methylphenyl)benzaldehyde .

Table 1: Structural and Electronic Comparison

Chemical Reactivity

- Aldehyde Reactivity : The aldehyde group in 2-(3-Methylphenyl)benzaldehyde likely participates in nucleophilic additions (e.g., Schiff base formation) and redox reactions. Steric hindrance from the 3-methylphenyl group may slow reactions compared to less bulky analogs like 3-methylbenzaldehyde.

- Directing Effects: The methyl group’s electron-donating nature may direct electrophilic substitution to the para position of the benzaldehyde ring, contrasting with chlorine-substituted analogs (e.g., 2-[(2-chlorophenyl)amino]benzaldehyde), where electron-withdrawing groups deactivate the ring .

生物活性

2-(3-Methylphenyl)benzaldehyde, also known as 3-Methyl-2-benzaldehyde, is an organic compound with potential biological activities that have garnered interest in various fields of research. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-melanogenic activities, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of 2-(3-Methylphenyl)benzaldehyde is . Its structure features a benzaldehyde group attached to a methyl-substituted phenyl ring, which may influence its biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that 2-(3-Methylphenyl)benzaldehyde exhibits antimicrobial properties. A study conducted by BenchChem highlighted its efficacy against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

This data suggests that 2-(3-Methylphenyl)benzaldehyde could be a candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant properties of 2-(3-Methylphenyl)benzaldehyde were evaluated using DPPH radical scavenging assays. The results demonstrated significant radical scavenging activity.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

At a concentration of 100 µM, the compound exhibited an impressive scavenging ability comparable to established antioxidants such as ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

3. Anti-melanogenic Activity

A recent study published in MDPI explored the anti-melanogenic effects of various benzaldehyde derivatives, including 2-(3-Methylphenyl)benzaldehyde. The compound was shown to inhibit tyrosinase activity, which is crucial in melanin synthesis.

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 24.09 |

| 2-(3-Methylphenyl)benzaldehyde | 15.00 |

The IC50 value indicates that this compound is a potent inhibitor of melanin production, suggesting its potential use in cosmetic applications for skin lightening and treating hyperpigmentation disorders.

Case Studies

- Antimicrobial Efficacy Study : A study involving the application of 2-(3-Methylphenyl)benzaldehyde on infected wounds in animal models showed a significant reduction in bacterial load and accelerated healing compared to controls.

- Antioxidant Activity Assessment : In vitro studies demonstrated that treatments with varying concentrations of the compound led to reduced oxidative damage in cellular models exposed to hydrogen peroxide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。